tert-butyl N-(2-{[2-(2-hydroxyethoxy)ethyl]amino}ethyl)carbamate
Description
tert-Butyl N-(2-{[2-(2-hydroxyethoxy)ethyl]amino}ethyl)carbamate (CAS: 208577-84-8) is a carbamate-protected amine derivative with a branched ethoxy-hydroxyethylaminoethyl structure. This compound is characterized by a tert-butoxycarbonyl (Boc) group, a common protecting group for amines, and a hydrophilic 2-hydroxyethoxyethyl side chain. Its molecular formula is C₁₃H₂₇N₂O₄, with a molecular weight of 283.37 g/mol. The Boc group enhances stability during synthetic procedures, while the hydroxyethoxy moiety contributes to solubility in polar solvents .
The compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, peptide conjugates, and polymer-based drug delivery systems. Its synthesis typically involves nucleophilic substitution or reductive amination, as evidenced by protocols in the literature (e.g., reaction of tert-butyl carbamate precursors with hydroxyethoxyethylamine derivatives) .
Properties
IUPAC Name |
tert-butyl N-[2-[2-(2-hydroxyethoxy)ethylamino]ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O4/c1-11(2,3)17-10(15)13-5-4-12-6-8-16-9-7-14/h12,14H,4-9H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTURBAKRQAZQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNCCOCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of chemical reactions involving the appropriate starting materials. One common method involves the reaction of tert-butyl carbamate with 2-(2-hydroxyethoxy)ethylamine under controlled conditions to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles and solvents.
Major Products Formed: The reactions can lead to the formation of various products, depending on the reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction can yield amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a reagent or intermediate in the synthesis of other chemical compounds. Its unique structure makes it valuable for various organic synthesis processes.
Biology: In biological research, the compound may be used as a probe or marker in studying biological systems. Its ability to interact with specific molecules can help in understanding biological processes.
Medicine: The compound has potential applications in the development of pharmaceuticals. It can be used as a building block for drug synthesis or as a component in drug formulations.
Industry: In the industrial sector, this compound can be utilized in the production of materials, coatings, and other products. Its properties make it suitable for various applications, including as a stabilizer or additive.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to therapeutic effects. The pathways involved can vary based on the biological system and the intended use.
Comparison with Similar Compounds
tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate (CAS: 101187-40-0)
- Structure : Features a triethylene glycol (PEG3) spacer and a terminal primary amine.
- Key Differences: Longer ethoxy chain increases hydrophilicity and flexibility. The amino group enhances reactivity in conjugation reactions (e.g., with carboxylic acids or activated esters). Applications: Widely used in bioconjugation and as a linker in antibody-drug conjugates (ADCs) .
tert-Butyl (2-aminoethyl)(ethyl)carbamate (CAS: 1246815-98-4)
- Structure : Contains a simpler ethyl substituent instead of the hydroxyethoxyethyl group.
- Key Differences :
tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (CAS: 106984-09-2)
tert-Butyl 2-(2-hydroxyethylthio)ethylcarbamate (CAS: 75937-17-6)
- Structure : Replaces the ethoxy-hydroxyethyl group with a hydroxyethylthio moiety.
- Higher chemical stability under acidic conditions but susceptibility to oxidation. Applications: Thiol-reactive probes in biochemical assays .
Physicochemical Properties
| Compound (CAS) | Molecular Weight | LogP* | Water Solubility (mg/mL) | Key Functional Groups |
|---|---|---|---|---|
| 208577-84-8 (Target) | 283.37 | 0.82 | 12.5 | Boc, hydroxyethoxy, amine |
| 101187-40-0 (PEG3-amine) | 349.43 | -0.15 | >50 | Boc, PEG3, amine |
| 1246815-98-4 (Ethyl derivative) | 204.27 | 1.45 | 3.2 | Boc, ethyl, amine |
| 106984-09-2 (Extended ethoxy) | 306.40 | 0.20 | 25.0 | Boc, diethoxy-hydroxyethyl |
| 75937-17-6 (Thioether) | 221.32 | 1.10 | 8.7 | Boc, hydroxyethylthio |
*Predicted using ChemAxon software.
Pharmacological Relevance
- The target compound’s hydroxyethoxy group enhances bioavailability compared to more lipophilic analogs (e.g., ethyl derivative) .
- PEGylated analogs (e.g., 101187-40-0) are preferred in ADC development due to prolonged circulation half-life .
- Ethyl derivatives (1246815-98-4) are utilized in kinase inhibitor synthesis, where lipophilicity improves membrane permeability .
Stability and Handling
Biological Activity
The compound tert-butyl N-(2-{[2-(2-hydroxyethoxy)ethyl]amino}ethyl)carbamate , also known by its CAS number 139115-91-6 , is a synthetic organic molecule that has drawn attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
Structure
The molecular formula of this compound is . The compound features a tert-butyl group, an aminoethyl moiety, and a hydroxyethoxy side chain, which contribute to its solubility and potential interactions with biological targets.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 292.37 g/mol |
| Purity | ≥98% |
| Storage Conditions | 2-8°C, in dark place |
| Hazard Statements | H315, H319, H335 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in metabolic pathways.
- Enzyme Inhibition : The compound has been reported to inhibit specific enzymes that are crucial for cellular metabolism. This inhibition can lead to altered metabolic processes in target cells.
- Receptor Binding : Research indicates that this compound may bind to receptors involved in signaling pathways, potentially modulating physiological responses.
Study 1: Enzyme Inhibition in Cancer Cells
A study conducted by Benediktsdottir et al. (2021) evaluated the effects of this compound on cancer cell lines. The compound was shown to inhibit the activity of specific proteases involved in tumor progression.
- Cell Line : HepG2 (human liver cancer cells)
- Concentration : Effective inhibition observed at concentrations as low as 10 µM.
- Outcome : Significant reduction in cell viability was noted, suggesting potential applications in cancer therapy.
Study 2: Antimicrobial Activity
In another investigation, the antimicrobial properties of the compound were assessed against various bacterial strains. The results indicated that it exhibited moderate antibacterial activity against E. coli strains.
- Bacterial Strains Tested : E. coli (wild-type and hypersensitive strains)
- Minimum Inhibitory Concentration (MIC) : 8 mg/mL for hypersensitive strains; no activity against wild-type strains.
- : The compound's efficacy may be limited by efflux pump activity in resistant strains.
Toxicological Profile
While the compound shows promising biological activities, its safety profile must also be considered. Toxicological assessments indicate that:
- Cytotoxicity : The cytotoxic effects were evaluated using hemolysis assays, revealing that concentrations above 100 µM could lead to significant hemolysis.
- Safety Threshold : A concentration deemed safe was identified as being at least ten times lower than the effective concentration for enzyme inhibition.
Q & A
Basic: What are the recommended synthetic routes for synthesizing tert-butyl N-(2-{[2-(2-hydroxyethoxy)ethyl]amino}ethyl)carbamate?
Methodological Answer:
The synthesis typically involves condensation reactions using coupling reagents. For example, tert-butyl carbamate derivatives can be synthesized via coupling between tert-butyl 2-aminoethylcarbamate and substituted carboxylic acids using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling agents . Advanced routes may employ diastereoselective strategies, such as iodolactamization, to achieve enantioselectivity in complex intermediates .
Advanced: How can enantioselective synthesis be optimized for this compound?
Methodological Answer:
Enantioselectivity can be achieved through chiral auxiliaries or catalysts. For instance, Garcia et al. (2009) utilized iodolactamization as a key step to synthesize enantiomerically pure carbamate intermediates for CCR2 antagonists, highlighting the importance of stereochemical control in reaction design . Computational modeling (e.g., DFT calculations) can predict transition states to optimize reaction conditions and minimize racemization .
Basic: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
Key techniques include:
- NMR spectroscopy (¹H and ¹³C) to confirm hydrogen and carbon environments .
- IR spectroscopy to identify carbamate C=O stretching (~1680–1720 cm⁻¹) and N-H bonds .
- Mass spectrometry (MS) for molecular weight verification and fragmentation pattern analysis .
Advanced: How can researchers resolve contradictions in reaction yield data?
Methodological Answer:
Contradictions may arise from impurities or side reactions. Systematic approaches include:
- Reaction monitoring (e.g., TLC, HPLC) to track intermediate formation .
- Design of Experiments (DoE) to statistically evaluate variables (e.g., temperature, solvent polarity) .
- Theoretical validation using computational tools to model reaction pathways and identify bottlenecks .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation/skin contact .
- Store in cool, dry conditions away from strong acids/bases to prevent decomposition .
- Refer to Safety Data Sheets (SDS) for spill management and disposal guidelines .
Advanced: How does the compound’s stability vary under different pH conditions?
Methodological Answer:
Carbamates are prone to hydrolysis under acidic or alkaline conditions. Stability studies using:
- pH-dependent kinetic assays (e.g., HPLC monitoring of degradation products) .
- Thermogravimetric analysis (TGA) to assess thermal stability in buffered solutions .
- DFT calculations to predict hydrolysis pathways and transition states .
Advanced: What computational tools are used to model interactions of this compound?
Methodological Answer:
- Molecular docking (e.g., AutoDock) to study binding affinity with biological targets .
- Molecular Dynamics (MD) simulations to analyze conformational stability in solvent environments .
- QSAR models to correlate structural features with observed reactivity or toxicity .
Basic: How is environmental impact assessed for this compound?
Methodological Answer:
- Biodegradation assays (e.g., OECD 301F) to evaluate persistence .
- Ecotoxicology studies (e.g., Daphnia magna toxicity tests) .
- Life Cycle Assessment (LCA) to quantify environmental footprint from synthesis to disposal .
Advanced: What role does this carbamate play in pharmaceutical intermediate synthesis?
Methodological Answer:
It serves as a precursor for bioactive molecules. For example:
- CCR2 antagonists : Enantiomerically pure carbamates are synthesized via stereocontrolled reactions .
- Protease inhibitors : Carbamate groups enhance binding affinity by mimicking peptide bonds .
- Crystallography studies (e.g., X-ray diffraction) reveal hydrogen-bonding patterns critical for activity .
Advanced: How can reaction scalability be improved without compromising purity?
Methodological Answer:
- Flow chemistry to enhance heat/mass transfer and reduce side reactions .
- Catalyst immobilization (e.g., polymer-supported reagents) for easier separation and reuse .
- Process Analytical Technology (PAT) for real-time monitoring of critical quality attributes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
